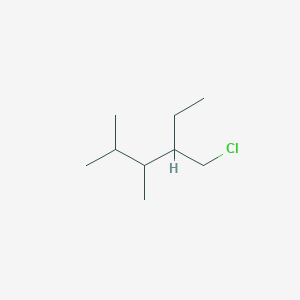
4-(Chloromethyl)-2,3-dimethylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-2,3-dimethylhexane is an organic compound characterized by a chloromethyl group attached to a hexane backbone with two methyl groups at the 2 and 3 positions. This compound is part of the broader class of organochlorines, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2,3-dimethylhexane typically involves the chloromethylation of 2,3-dimethylhexane. This process can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction is carried out under acidic conditions to facilitate the electrophilic substitution of the chloromethyl group onto the hexane backbone .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of chloromethyl methyl ether and zinc chloride remains standard, but optimizations in reaction conditions, such as temperature and pressure, are implemented to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Chloromethyl)-2,3-dimethylhexane primarily undergoes substitution reactions due to the presence of the chloromethyl group. Common reactions include nucleophilic substitution (S_N2) and elimination (E2) reactions.
Common Reagents and Conditions:
Nucleophilic Substitution (S_N2): This reaction typically involves nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) under basic conditions. The major product formed is the corresponding alcohol or ether.
Elimination (E2): Under strong basic conditions, such as the presence of potassium tert-butoxide (KOtBu), the compound can undergo elimination to form alkenes.
Major Products:
Alcohols and Ethers: Formed via nucleophilic substitution.
Alkenes: Formed via elimination reactions.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-2,3-dimethylhexane finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-2,3-dimethylhexane involves its ability to act as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Chloromethyl Methyl Ether (CMME): Used in similar chloromethylation reactions.
Trichloromethyl Compounds: Such as trichloromethane (chloroform) and trichloroethane, which also contain multiple chlorine atoms and exhibit similar reactivity.
Uniqueness: 4-(Chloromethyl)-2,3-dimethylhexane is unique due to its specific substitution pattern on the hexane backbone, which imparts distinct chemical properties and reactivity compared to other chloromethyl compounds. Its structure allows for targeted reactions and applications in various fields, making it a valuable compound in both research and industrial contexts.
Eigenschaften
Molekularformel |
C9H19Cl |
|---|---|
Molekulargewicht |
162.70 g/mol |
IUPAC-Name |
4-(chloromethyl)-2,3-dimethylhexane |
InChI |
InChI=1S/C9H19Cl/c1-5-9(6-10)8(4)7(2)3/h7-9H,5-6H2,1-4H3 |
InChI-Schlüssel |
CQIPLQOWCHVIGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCl)C(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({[4-(Bromomethyl)heptyl]oxy}methyl)benzene](/img/structure/B13221953.png)
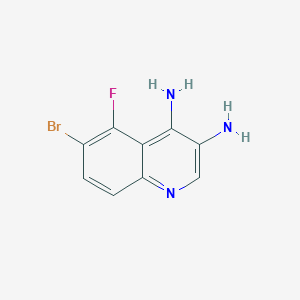
![2-[(2-Methylbutyl)amino]cyclohexan-1-ol](/img/structure/B13221968.png)
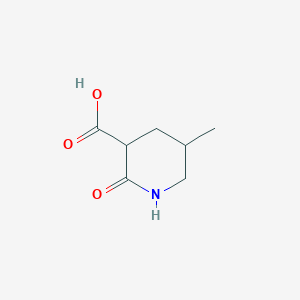
![2-Amino-5-methoxy-6-(propan-2-yloxy)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13221972.png)
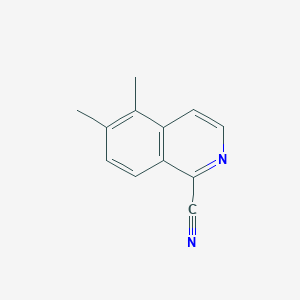
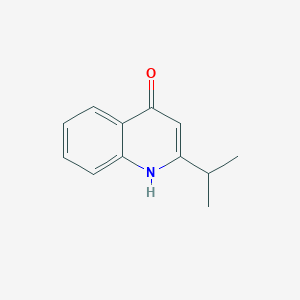

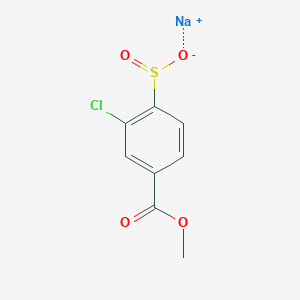
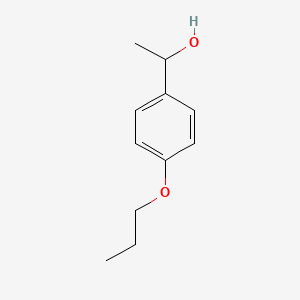
![3,3-Dimethyl-2,6-dioxaspiro[4.6]undec-8-ene](/img/structure/B13222011.png)
![4-[(1-Cyclopropylethyl)amino]butan-2-ol](/img/structure/B13222021.png)


